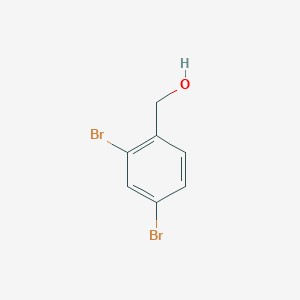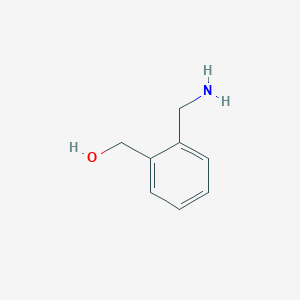
2,4-Dibromobenzyl alcohol
概要
説明
2,4-Dibromobenzyl alcohol: is an organic compound with the molecular formula C₇H₆Br₂O . It is a halogenated benzyl alcohol, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring. This compound is a white to light yellow solid with a molecular weight of 265.93 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the gradual addition of bromine to benzyl alcohol under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method ensures a high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 2,4-Dibromobenzyl alcohol can undergo oxidation reactions to form 2,4-dibromobenzaldehyde or 2,4-dibromobenzoic acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: 2,4-Dibromobenzaldehyde, 2,4-Dibromobenzoic acid
Reduction: 2,4-Dibromotoluene
Substitution: 2,4-Dibromobenzyl chloride
科学的研究の応用
Chemistry: 2,4-Dibromobenzyl alcohol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various brominated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is utilized for studying the effects of halogenated benzyl alcohols on biological systems.
Industry: The compound is employed in the manufacture of dyes, fragrances, and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals .
作用機序
The mechanism of action of 2,4-Dibromobenzyl alcohol involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial agents, where the compound can disrupt the function of microbial enzymes and proteins .
類似化合物との比較
2,4-Dichlorobenzyl alcohol: This compound is similar in structure but contains chlorine atoms instead of bromine.
2,4-Difluorobenzyl alcohol: This compound contains fluorine atoms and is used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 2,4-Dibromobenzyl alcohol is unique due to its bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated counterparts. The bromine atoms enhance its ability to participate in substitution reactions and increase its efficacy as an antimicrobial agent .
特性
IUPAC Name |
(2,4-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMLHQPKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591189 | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666747-06-4 | |
| Record name | 2,4-Dibromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)











